![molecular formula C20H21N3O3S2 B2647513 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 887209-06-5](/img/structure/B2647513.png)
2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Synthesis Techniques and Derivative Compounds :
- Novel derivatives involving the thiadiazole structure have been synthesized using carbodiimide condensation, a method praised for its convenience and speed. The resulting compounds have been characterized through various techniques including IR, NMR, and elemental analyses (Yu et al., 2014).
- Biological and Pharmacological Properties :
- Compounds derived from the 1,3,4-thiadiazole structure have shown promise in biological applications. Notably, certain Schiff bases derived from this core exhibited significant DNA protective abilities against oxidative damage. Furthermore, these compounds have demonstrated antimicrobial activity, notably against S. epidermidis, and cytotoxic effects on cancer cell lines such as PC-3 and MDA-MB-231 (Gür et al., 2020).
- Various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings, have been synthesized and screened for antitumor activity against a wide array of human tumor cell lines. Some compounds showed considerable anticancer activity against specific cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Yurttaş et al., 2015).
Protective Groups and Functionalization in Chemical Synthesis
The 3,4-dimethoxyphenyl group, a component of the compound , has also been utilized in chemical synthesis as a protective group, offering insights into synthetic strategies and functionalization techniques:
- Utilization as a Protective Group :
- The 3,4-dimethoxybenzyl moiety has been employed as an N-protecting group in the synthesis of certain derivatives. The group's elimination can be facilitated using specific reagents, indicating its utility in complex synthetic procedures (Grunder-Klotz & Ehrhardt, 1991).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-6-4-5-7-15(13)12-27-20-23-22-19(28-20)21-18(24)11-14-8-9-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQZROFIOIQGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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